molecular formula C18H26N2O5 B12319883 Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12319883
M. Wt: 350.4 g/mol
InChI Key: OBRBPZHTFGSYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxymethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Free amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the Boc protecting group.

    Benzyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group.

    4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the benzyl group.

Uniqueness

Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of all three functional groups (benzyl, Boc-protected amine, and hydroxymethyl), which provide versatility in synthetic applications and enable the compound to participate in a wide range of chemical reactions.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(11-21)20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBPZHTFGSYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.